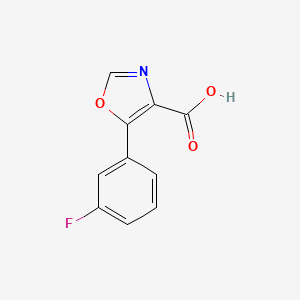

5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

Descripción

5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid (C₁₀H₆FNO₃; molecular weight 207.16 g/mol) is a fluorinated oxazole derivative characterized by a 1,3-oxazole core substituted at the 4-position with a carboxylic acid group and at the 5-position with a 3-fluorophenyl ring.

Propiedades

IUPAC Name |

5-(3-fluorophenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-7-3-1-2-6(4-7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKBCEKRBXOTJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(N=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30712422 | |

| Record name | 5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30712422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083401-22-2 | |

| Record name | 5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30712422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Key Reaction Steps

The synthesis of 5-(3-fluorophenyl)-1,3-oxazole-4-carboxylic acid generally follows a multi-step process involving:

Formation of the Oxazole Ring: The 1,3-oxazole ring is commonly constructed via cyclization reactions involving α-hydroxy ketones or α-keto acids with amides or their equivalents. One-pot procedures have been reported using benzoin or related α-hydroxy ketones with carboxylic acids and ammonium acetate as a nitrogen source, often catalyzed by metal oxides such as CuFe2O4 in aqueous media. This approach efficiently yields substituted oxazoles including carboxylic acid functionalities at the 4-position.

Introduction of the 3-Fluorophenyl Substituent: The 3-fluorophenyl group can be introduced either by starting from appropriately substituted precursors or via cross-coupling reactions such as Suzuki-Miyaura coupling. In this latter approach, a halogenated oxazole intermediate (e.g., 5-bromo-1,3-oxazole-4-carboxylic acid) is reacted with 3-fluorophenylboronic acid under palladium catalysis to install the fluorophenyl group at the 5-position.

Carboxylic Acid Functional Group Installation: The carboxylic acid at the 4-position can be introduced either by using carboxylated starting materials or by oxidation of corresponding methyl or aldehyde substituents on the oxazole ring.

Laboratory-Scale Synthesis

Laboratory-scale syntheses often emphasize flexibility and moderate throughput. A representative method includes:

This method benefits from mild conditions, aqueous medium, and a heterogeneous catalyst enabling easy separation.

Industrial-Scale Synthesis

Industrial production optimizes yield, scalability, and cost-efficiency:

Continuous Flow Reactors: Continuous flow synthesis allows precise control over reaction parameters, improving reproducibility and throughput for oxazole ring formation and subsequent functional group modifications.

Catalyst Optimization: Use of palladium catalysts for Suzuki coupling is optimized by ligand screening and catalyst loading reduction to minimize costs and environmental impact.

Process Intensification: Combining cyclization and cross-coupling steps in sequential flow reactors reduces intermediate isolation steps, enhancing overall efficiency.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Typical Yield | Key Reagents |

|---|---|---|---|---|

| One-pot cyclization (benzoin + carboxylic acid + ammonium acetate) | Simple, mild conditions, aqueous medium, heterogeneous catalyst | Limited substitution scope, moderate yields | 65-80% | Benzoin, ammonium acetate, CuFe2O4 catalyst |

| Suzuki-Miyaura coupling (halogenated oxazole + 3-fluorophenylboronic acid) | High regioselectivity, broad substrate scope | Requires palladium catalyst, sensitive to moisture | 70-90% | Pd catalyst, base (K2CO3), organic solvent (THF, dioxane) |

| Oxidation of methyl oxazole derivatives | Straightforward functional group transformation | Overoxidation risk, requires strong oxidants | 60-75% | KMnO4, CrO3 |

Detailed Research Findings

One-Pot Oxazole Formation: Research demonstrates that using ammonium acetate as a nitrogen source with benzoin and substituted carboxylic acids in the presence of CuFe2O4 catalyst in water yields substituted oxazoles efficiently. This method is environmentally benign and scalable.

Cross-Coupling Approaches: Suzuki-Miyaura coupling is a widely adopted method for introducing aryl substituents on oxazole rings. The reaction proceeds under mild conditions with palladium catalysts and provides high regioselectivity and functional group tolerance.

Oxidation Methods: Conversion of methyl-substituted oxazoles to carboxylic acids using oxidants like potassium permanganate has been reported, though care must be taken to avoid overoxidation or ring cleavage.

Representative Data Table: Synthesis Conditions and Yields

| Compound | Synthetic Route | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | One-pot cyclization | CuFe2O4 | Water | 90-100 | 6-8 | 70-80 |

| This compound | Suzuki-Miyaura coupling | Pd(PPh3)4 | THF/H2O | 80-90 | 12-16 | 75-90 |

| This compound | Oxidation of methyl oxazole | KMnO4 | Acetone/H2O | 50-60 | 4-6 | 65-75 |

Notes on Purification and Characterization

Purification is typically achieved by recrystallization or column chromatography depending on scale.

Characterization includes NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Análisis De Reacciones Químicas

Types of Reactions

5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce alcohols or other reduced forms of the compound.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid serves as a crucial building block for synthesizing more complex molecules. It can participate in various chemical reactions including:

- Oxidation : Can be oxidized to yield oxazole derivatives.

- Reduction : The carboxylic acid group can be converted to alcohols or other functional groups.

- Substitution Reactions : The fluorophenyl group can engage in electrophilic aromatic substitution .

Biology

The compound is extensively studied for its biological activities:

- Antimicrobial Activity : Research indicates significant antimicrobial properties, with studies showing effective inhibition against bacterial strains such as Staphylococcus aureus. For example, one study reported up to 79% inhibition of biofilm formation at high concentrations .

- Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Notably, it exhibited an IC50 value indicating significant cytotoxicity, particularly against MCF-7 cells .

Medicine

Given its structural features and biological activities, this compound is being explored as a potential drug candidate. Its ability to inhibit specific enzymes involved in metabolic pathways positions it as a candidate for therapeutic applications in diseases such as cancer and infections .

Industry

In industrial applications, this compound is utilized in developing advanced materials and specialty chemicals. Its unique properties make it suitable for various applications in chemical manufacturing processes .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Antimicrobial Efficacy Study : Demonstrated significant inhibition of Staphylococcus aureus biofilm formation.

- Cytotoxicity Assessment : Evaluated the compound's ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest.

- GSK-3β Inhibition : Investigated as a potential inhibitor of glycogen synthase kinase 3 (GSK-3β), relevant for Alzheimer's disease treatment .

Mecanismo De Acción

The mechanism of action of 5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in disease models .

Comparación Con Compuestos Similares

Fluorophenyl Isomers

- 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic Acid: A positional isomer with fluorine at the ortho position. Both share the molecular formula C₁₀H₆FNO₃ and a purity of 95% .

- 3-(3-Fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic Acid : Differs in oxazole ring substitution (1,2-oxazole vs. 1,3-oxazole) and includes a methyl group. The 1,2-oxazole configuration and methyl substituent may enhance metabolic stability but reduce acidity compared to the target compound .

Non-Fluorinated Analogues

- 5-Phenyl-1,3-oxazole-4-carboxylic Acid (C₁₀H₇NO₃): Lacks the fluorine atom, resulting in lower electronegativity and altered lipophilicity. The absence of fluorine may diminish interactions with electron-deficient biological targets .

Heterocyclic Core Modifications

Triazole Derivatives

- 5-(3-Fluorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione : Replaces the oxazole core with a triazole-thione system. The triazole ring increases hydrogen-bonding capacity, while the thione group enhances metal-chelating properties. Synthesis involves thiocarbohydrazide and 3-fluorobenzoic acid, yielding 85% .

Oxazole Derivatives with Bulky Substituents

- 5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic Acid : Features a tetrahydrofuran substituent, increasing steric bulk and hydrophilicity. Boiling point (349.6±42.0°C) and melting point (125–127°C) are higher than typical fluorophenyl-oxazoles due to hydrogen bonding with the oxolane group .

Physicochemical Properties

Actividad Biológica

5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a fluorophenyl group attached to an oxazole ring, which is further substituted with a carboxylic acid group. This specific substitution pattern enhances its chemical reactivity and biological interactions compared to similar compounds without the fluorine atom.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, potentially inhibiting their activity. For instance, it may influence metabolic pathways by inhibiting key enzymes involved in various diseases, such as cancer and infections .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In studies assessing its efficacy against bacterial biofilms, it demonstrated significant inhibition of biofilm formation in Staphylococcus aureus at concentrations around 250 µg/mL . This suggests potential applications in treating infections associated with biofilm-forming bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, it was reported to have cytotoxic effects on HeLa cells with an IC50 value indicating moderate activity . The mechanism behind this activity may involve cell cycle arrest and induction of apoptosis.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-Phenyl-1,2-oxazole-4-carboxylic acid | Lacks fluorine substituent | Lower reactivity and biological activity |

| 5-(4-Fluorophenyl)-1,2-oxazole-4-carboxylic acid | Fluorine at different position | Different biological properties |

| 5-(3-Chlorophenyl)-1,2-oxazole-4-carboxylic acid | Chlorine instead of fluorine | Varies in reactivity and binding affinity |

The presence of the fluorine atom in the 3-position enhances the compound's electronic properties and binding affinity towards biological targets .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study demonstrated that this compound inhibited biofilm formation by Staphylococcus aureus, showing up to 79% inhibition at high concentrations .

- Anticancer Research : In a comparative study involving various derivatives, this compound was noted for its ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest .

- GSK-3β Inhibition : Another area of investigation revealed that oxazole derivatives could serve as potent inhibitors of glycogen synthase kinase 3 (GSK-3β), a target for Alzheimer's disease treatment. The structural modifications in these compounds were linked to enhanced CNS penetration and selectivity towards GSK-3β .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted phenyl precursors. For example, reacting 3-fluorophenyl-substituted β-keto esters with urea derivatives under acidic conditions forms the oxazole ring. The carboxylic acid group can be introduced through hydrolysis of ester intermediates or via oxidative methods. Key steps include optimizing reaction temperature (e.g., 80–120°C) and catalysts like polyphosphoric acid .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can identify the fluorophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and oxazole ring signals (e.g., C=O at ~170 ppm).

- X-ray Crystallography : Resolve crystal packing and substituent orientation, as demonstrated for the 2-fluorophenyl analog in complex with JARID1B (PDB: 5FZM) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 222.06 for CHFNO) .

Q. How does the fluorophenyl substituent impact solubility and formulation?

- Methodological Answer : The 3-fluorophenyl group increases hydrophobicity compared to non-fluorinated analogs. Solubility can be enhanced via salt formation (e.g., sodium or ammonium salts) or co-solvents like DMSO. Purity and crystallization conditions (e.g., ethanol/water mixtures) significantly affect melting point (predicted range: 180–200°C) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to histone demethylases like JARID1B?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions between the fluorophenyl-oxazole scaffold and the JARID1B catalytic domain. The 3-fluoro group may enhance π-π stacking with Phe residues, as seen in the 2-fluorophenyl analog (binding energy: −8.2 kcal/mol) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess hydrogen bonding (e.g., carboxylic acid with Lys or Arg residues) .

Q. What in vitro assays are suitable for evaluating its enzyme inhibitory activity?

- Methodological Answer :

- Fluorometric Assays : Measure inhibition of carbonic anhydrases using 4-nitrophenyl acetate hydrolysis (IC values in µM range). Compare to analogs like 5-(2,3-dichlorophenyl)-oxazole-4-carboxylic acid (IC = 1.2 µM) .

- Cell-Based Assays : Assess cytotoxicity (e.g., MTT assay on MCF-7 cells) and apoptotic markers (caspase-3 activation) .

Q. How do substituent positions (e.g., 2- vs. 3-fluorophenyl) influence pharmacological properties?

- Methodological Answer :

- SAR Analysis : The 3-fluorophenyl group may improve metabolic stability over 2-fluoro analogs due to reduced steric hindrance. Compare logP values (predicted XLogP3: 2.1 for 3-fluoro vs. 2.4 for 2-fluoro) and binding affinities using radiolabeled competition assays .

- CYP450 Inhibition Screening : Use liver microsomes to evaluate metabolic differences. 3-Fluoro derivatives show slower clearance in preclinical models .

Q. How can collision cross-section (CCS) data aid in metabolite identification?

- Methodological Answer :

- Ion Mobility Spectrometry (IMS) : Predict CCS values (e.g., 136.3 Å for [M+H]) to differentiate isomers. Compare with experimental CCS from LC-IMS-MS workflows, as demonstrated for oxazole-tetrahydrofuran analogs .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of fluorophenyl-oxazole analogs?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies (e.g., cytotoxicity IC ranges: 0.5–50 µM). Variability may arise from assay conditions (e.g., serum concentration) or purity (>95% required for reproducibility) .

- Counter-Screening : Test compounds against off-target kinases (e.g., EGFR, VEGFR2) to rule out non-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.